Diarylcomosol III

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

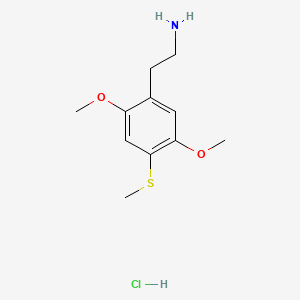

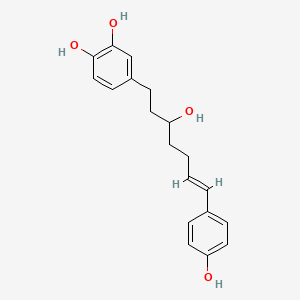

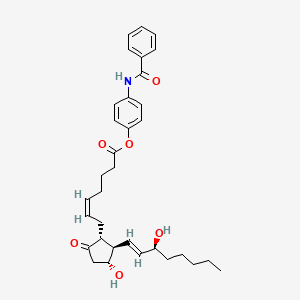

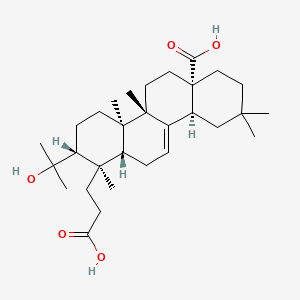

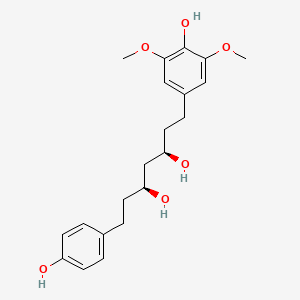

Diarylcomosol III has a molecular formula of C21H28O6 and a molecular weight of 376.4 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 376.18858861 g/mol . The topological polar surface area of Diarylcomosol III is 99.4 Ų .Wissenschaftliche Forschungsanwendungen

Source and Extraction

Diarylcomosol III is a diarylheptanoid that can be isolated from the dried rhizomes of Curcuma comosa . The rhizome of Curcuma comosa has aromatic stomachic and anti-inflammatory activity .

Anti-Inflammatory Activity

The rhizomes of Curcuma comosa, from which Diarylcomosol III is extracted, are known to have anti-inflammatory properties . This suggests that Diarylcomosol III may play a role in these anti-inflammatory effects, although further research is needed to confirm this.

Aromatic Stomachic Activity

Curcuma comosa’s rhizomes are also known for their aromatic stomachic activity . This means they can help stimulate the appetite and aid digestion. Diarylcomosol III, being a component of these rhizomes, may contribute to these beneficial effects.

Inhibition of β-Hexosaminidase Release

Research has found that the methanolic extract from the dried rhizomes of Curcuma comosa, which includes Diarylcomosol III, can inhibit the release of β-hexosaminidase . This enzyme is a marker of degranulation from rat basophil leukemia (RBL-2H3) cells, suggesting potential applications in leukemia research.

Potential Antiallergic Activity

The same study that found Diarylcomosol III could inhibit the release of β-hexosaminidase also suggested that it might have antiallergic activity . This is because the release of β-hexosaminidase is a common feature of allergic reactions.

Melanogenesis Inhibition

Previous studies on bioactive constituents from Thai traditional medicine have reported that Diarylcomosol III, along with other diarylheptanoids, showed inhibitory effects on melanogenesis . This suggests potential applications in the treatment of hyperpigmentation disorders.

Wirkmechanismus

Target of Action

Diarylcomosol III is a diarylheptanoid It has been found to show inhibitory effects on melanogenesis in b16 melanoma cells .

Mode of Action

It is known to inhibit melanogenesis in b16 melanoma cells . Melanogenesis is the process of melanin production in the skin, and its inhibition can lead to reduced pigmentation.

Biochemical Pathways

Given its inhibitory effects on melanogenesis, it may be inferred that it impacts the pathways related to melanin production .

Result of Action

Diarylcomosol III has been found to inhibit melanogenesis in B16 melanoma cells . This suggests that it could potentially be used as a therapeutic agent for the treatment of skin disorders related to melanin overproduction.

Eigenschaften

IUPAC Name |

(3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGXSPXNGOVDNO-ZWKOTPCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diarylcomosol III | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.